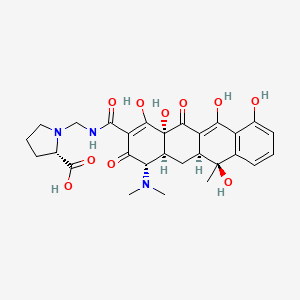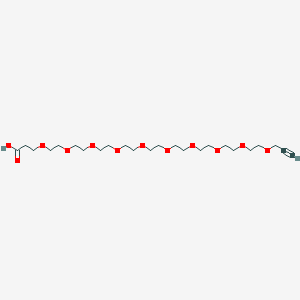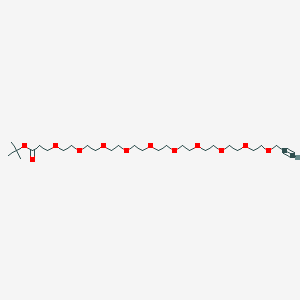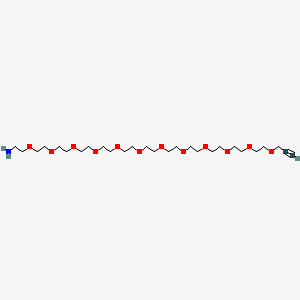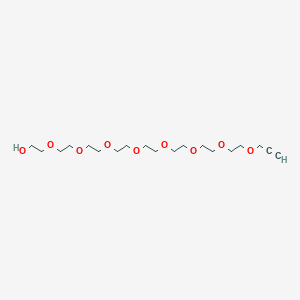
Propargyl-PEG9-alcohol
Vue d'ensemble
Description
Propargyl-PEG9-alcohol is a PEG linker with a terminal alkyne group and an alcohol on the ends . The propargyl group undergoes Click Chemistry reactions with azides and forms a stable triazole moiety . The alcohol group can be further derivatized to various functional groups .
Synthesis Analysis
The synthesis of propargyl alcohols involves addition or C-C coupling (alkynylation) and has seen significant advancements . The use of N-methylephedrine as a chiral additive enables a practical synthesis of propargylic alcohols from terminal alkynes and aldehydes .Chemical Reactions Analysis
Propargyl alcohols are versatile moieties that can undergo various reactions. For instance, they can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Applications De Recherche Scientifique
Synthesis of Heterocycles
Propargyl-PEG9-alcohol, as a variant of propargylic alcohols, is a highly explored building block in organic synthesis. It exhibits unique reactivities, differing from simple alcohols and alkynes, leading to diverse possibilities for developing novel synthetic strategies. Specifically, it is employed in the synthesis of six-membered heterocycles like pyridines, quinolines, and isoquinolines. These structures are significant in medicinal chemistry and drug discovery due to their wide range of biological activities. They are also components in vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals. The review by Mishra et al. (2022) details various approaches to synthesize these heterocycles from propargylic alcohols, offering a comprehensive coverage of the subject for the organic synthetic community (Mishra, Nair, & Baire, 2022).
Overcoming PEG Immunogenicity in Bioconjugation
Poly(ethylene glycol) (PEG), including its derivatives like Propargyl-PEG9-alcohol, is widely used in bioconjugation and nanomedicine to prolong blood circulation time and improve drug efficacy through a process known as PEGylation. However, the development of anti-PEG antibodies in patients can lead to reduced drug efficacy and potential life-threatening side effects. The recognition of PEG's immunogenicity has highlighted the need for developing alternative polymers to replace PEG in these applications. Thi et al. (2020) discuss the importance of alternatives to PEG, some promising yet imperfect alternatives, and the urgent need for further development in this area (Thi, Pilkington, Nguyen, Lee, Park, & Truong, 2020).
Nanoparticle Drug Delivery
Functionalization of graphene oxide (GO) with PEG, like Propargyl-PEG9-alcohol, has garnered significant attention due to the superior solubility, stability, and biocompatibility it provides. PEG-functionalized GO (PEG-GO) is utilized in drug delivery and tissue engineering. It enhances the attachment, proliferation, and differentiation of stem cells, contributing significantly to tissue engineering. Moreover, PEG-GO demonstrates excellent antibacterial efficacy, which is advantageous in minimizing implant-associated infections. Ghosh and Chatterjee (2020) provide an extensive review of the synthesis techniques, properties, and biological potential of PEG-GO, highlighting its significant contributions and future opportunities in the field (Ghosh & Chatterjee, 2020).
Polyols as Phase Change Materials
In the context of thermal energy storage, Propargyl-PEG9-alcohol, as a derivative of polyethylene glycol (PEG), can be considered part of the category of polyols. Polyols, including PEG, are emerging as phase change materials (PCM) for thermal energy storage, especially in industries and power plants, to reduce reliance on fossil-based thermal energy provision. The unique properties and phase change behaviors of polyols like PEG make them suitable PCM candidates, though detailed studies are required to further evaluate their suitability. Gunasekara et al. (2016) discuss the potential of polyols as PCM for surplus thermal energy storage, including their phase change temperatures, enthalpies, and the need for comprehensive material property characterization (Gunasekara, Pan, Chiu, & Martin, 2016).
Orientations Futures
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This suggests potential future directions in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1,20H,3-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOHHKOXBMTMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG9-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)
![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)
